molecular formula BNa3O3 B074020 Boric acid, sodium salt CAS No. 1333-73-9

Boric acid, sodium salt

Cat. No. B074020
CAS RN: 1333-73-9
M. Wt: 127.78 g/mol
InChI Key: BSVBQGMMJUBVOD-UHFFFAOYSA-N
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Patent
US06156240

Procedure details

About 100 parts by weight of powdered borax (Na2B4O7 ·4H2O) are added to 100 parts by weight of concentrated aqueous ammonia containing 25% ammonia while agitating. The mixture is reacted for about 4 hours at ambient temperature and pressure thereby hydrolyzing the sodium borate and splitting the molecules into smaller molecules. The ammonia reacts with the sodium borate to produce an ammonium sodium salt of polyboron oxyacid and polyammonium sodium borate which is dried and pulverized into a powder with the general formula
[Compound]
Name
borax
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH3:1].[B:2]([O-:5])([O-:4])[O-:3].[Na+:6].[Na+].[Na+]>>[Na+:6].[NH4+:1].[B:2]([O-:5])([O-:4])[O-:3].[Na+:6].[Na+:6].[Na+:6] |f:1.2.3.4,5.6,7.8.9.10|

Inputs

Step One
Name
borax
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B([O-])([O-])[O-].[Na+].[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B([O-])([O-])[O-].[Na+].[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
while agitating
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture is reacted for about 4 hours at ambient temperature
Duration
4 h

Outcomes

Product
Name
Type
product
Smiles
[Na+].[NH4+]
Name
Type
product
Smiles
Name
Type
product
Smiles
B([O-])([O-])[O-].[Na+].[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.